Cas no 1344262-93-6 (4-chloro-1-(3-methoxypropanesulfonyl)piperidine)

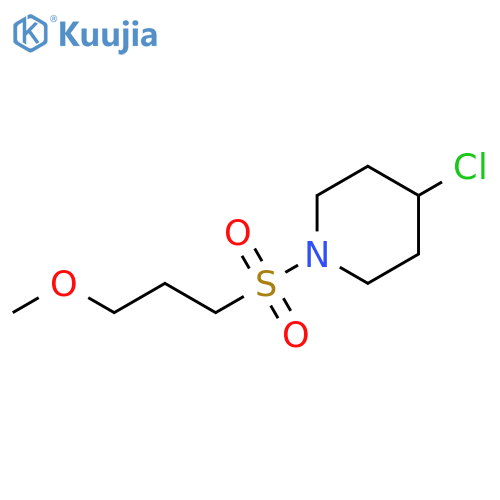

1344262-93-6 structure

商品名:4-chloro-1-(3-methoxypropanesulfonyl)piperidine

4-chloro-1-(3-methoxypropanesulfonyl)piperidine 化学的及び物理的性質

名前と識別子

-

- 4-chloro-1-(3-methoxypropanesulfonyl)piperidine

- Piperidine, 4-chloro-1-[(3-methoxypropyl)sulfonyl]-

-

- インチ: 1S/C9H18ClNO3S/c1-14-7-2-8-15(12,13)11-5-3-9(10)4-6-11/h9H,2-8H2,1H3

- InChIKey: VVAYKVWERZVMNT-UHFFFAOYSA-N

- ほほえんだ: N1(S(CCCOC)(=O)=O)CCC(Cl)CC1

じっけんとくせい

- 密度みつど: 1.25±0.1 g/cm3(Predicted)

- ふってん: 376.1±52.0 °C(Predicted)

- 酸性度係数(pKa): -5.09±0.40(Predicted)

4-chloro-1-(3-methoxypropanesulfonyl)piperidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-137076-0.05g |

4-chloro-1-(3-methoxypropanesulfonyl)piperidine |

1344262-93-6 | 95% | 0.05g |

$229.0 | 2023-06-08 | |

| Enamine | EN300-137076-0.25g |

4-chloro-1-(3-methoxypropanesulfonyl)piperidine |

1344262-93-6 | 95% | 0.25g |

$487.0 | 2023-06-08 | |

| Enamine | EN300-137076-5.0g |

4-chloro-1-(3-methoxypropanesulfonyl)piperidine |

1344262-93-6 | 95% | 5g |

$2858.0 | 2023-06-08 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1304585-100mg |

4-Chloro-1-(3-methoxypropanesulfonyl)piperidine |

1344262-93-6 | 95% | 100mg |

¥3801 | 2023-04-15 | |

| Enamine | EN300-137076-2.5g |

4-chloro-1-(3-methoxypropanesulfonyl)piperidine |

1344262-93-6 | 95% | 2.5g |

$1931.0 | 2023-06-08 | |

| TRC | C372970-50mg |

4-chloro-1-(3-methoxypropanesulfonyl)piperidine |

1344262-93-6 | 50mg |

$ 295.00 | 2022-04-01 | ||

| TRC | C372970-10mg |

4-chloro-1-(3-methoxypropanesulfonyl)piperidine |

1344262-93-6 | 10mg |

$ 70.00 | 2022-04-01 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1304585-250mg |

4-Chloro-1-(3-methoxypropanesulfonyl)piperidine |

1344262-93-6 | 95% | 250mg |

¥4371 | 2023-04-15 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1304585-500mg |

4-Chloro-1-(3-methoxypropanesulfonyl)piperidine |

1344262-93-6 | 95% | 500mg |

¥8023 | 2023-04-15 | |

| Enamine | EN300-137076-50mg |

4-chloro-1-(3-methoxypropanesulfonyl)piperidine |

1344262-93-6 | 95.0% | 50mg |

$229.0 | 2023-09-30 |

4-chloro-1-(3-methoxypropanesulfonyl)piperidine 関連文献

-

Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621

-

Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344

1344262-93-6 (4-chloro-1-(3-methoxypropanesulfonyl)piperidine) 関連製品

- 65619-30-9(4-Cyano-4-(3,4-dichlorophenyl)cyclohexanone)

- 1428901-15-8(3-(2-methylpropyl)azetidin-3-ol)

- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)

- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)

- 2228467-35-2(2-amino-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol)

- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)

- 1806818-20-1(Ethyl 2,3-dibromo-4-(difluoromethyl)pyridine-6-acetate)

- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)

- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)

- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量